molecular formula C8H12N2O2 B3162783 1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid CAS No. 881539-51-1

1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid

Cat. No.: B3162783
CAS No.: 881539-51-1
M. Wt: 168.19 g/mol
InChI Key: YSAJEMTZNUQMJQ-UHFFFAOYSA-N
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Description

1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-propylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-7-9-5-6(8(11)12)10(7)2/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAJEMTZNUQMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Imidazole Core in Medicinal Chemistry and Materials Science Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in both biological systems and synthetic chemistry. researchgate.netmdpi.com Its unique electronic and structural properties make it a versatile scaffold for a wide range of applications.

In medicinal chemistry, the imidazole moiety is considered a "privileged structure" because it is a component of numerous bioactive compounds and approved drugs. researchgate.net It is found in essential biological molecules such as the amino acid histidine and the neurotransmitter histamine. mdpi.com This prevalence in nature has inspired the development of a multitude of synthetic imidazole-containing drugs with diverse therapeutic applications, including antifungal (e.g., ketoconazole), anticancer, antibacterial, anti-inflammatory, and antihypertensive agents. mdpi.com The ability of the imidazole nitrogens to act as both hydrogen bond donors and acceptors, along with the aromatic nature of the ring, allows for effective binding to a variety of biological targets like enzymes and receptors. mdpi.com

In materials science, imidazole and its derivatives are utilized in the creation of functional materials. They serve as components in ionic liquids, which are environmentally friendly solvents, and as precursors for stable N-heterocyclic carbenes used as ligands in catalysis. mdpi.com Furthermore, imidazole-based polymers and coordination complexes are being explored for applications in sensors, electroluminescent devices, and as catalysts. researchgate.net

PropertyValue
NatureAmphoteric (acts as both acid and base)
pKa (of protonated imidazole)~7.0
pKa (as an acid)~14.5
PolarityHigh
SolubilitySoluble in water and other polar solvents

Rationale for the Academic Investigation of 1 Methyl 2 Propyl 1h Imidazole 5 Carboxylic Acid

The academic and industrial interest in 1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid stems largely from its structural relationship to a class of highly successful antihypertensive drugs. Specifically, the imidazole-5-carboxylic acid framework is the core of several Angiotensin II receptor blockers (ARBs), a major class of drugs used to treat hypertension and heart failure. nih.govgoogle.com

Research into derivatives of imidazole-5-carboxylic acid has been driven by the goal of discovering new molecules with potent and selective Angiotensin II AT1 receptor antagonist activity. nih.gov The specific substitutions on the imidazole (B134444) ring—such as the 1-methyl and 2-propyl groups on the target compound—are crucial for modulating the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

Furthermore, compounds like this compound are valuable as synthetic intermediates. The development of complex pharmaceutical agents, such as Olmesartan, relies on the efficient synthesis of highly substituted imidazole building blocks. google.com Academic research often focuses on developing novel and efficient synthetic routes to such intermediates, which can streamline the manufacturing process of established drugs or provide access to new analogues for further testing. google.com Therefore, the investigation of this specific compound is rationalized by its potential as both a direct precursor to more complex drug candidates and a tool for exploring the structure-activity relationships (SAR) within this important class of therapeutic agents. nih.gov

Overview of Key Research Areas Pertaining to the Compound

Multi-step Cyclization and Functionalization Strategies

The construction of a specifically substituted imidazole like this compound typically involves a multi-step approach that separates the formation of the core heterocyclic ring from the introduction of its functional groups. This allows for precise control over the final molecular architecture.

Formation of the Imidazole Ring System

The synthesis of the imidazole core can be accomplished through various established methods. A common strategy involves the condensation of three key components: a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of a 2-propyl imidazole derivative, butyraldehyde (B50154) serves as the aldehyde component.

One of the foundational methods is the Debus-Radziszewski synthesis , which involves the reaction of a glyoxal, an aldehyde, and ammonia. This approach, while classic, is still utilized for generating C-substituted imidazoles. A typical reaction would condense a 1,2-dicarbonyl compound, butyraldehyde, and ammonium (B1175870) acetate (B1210297) to form the 2-propyl-1H-imidazole ring.

More modern approaches offer greater flexibility and efficiency. The Van Leusen Imidazole Synthesis , for example, allows for the preparation of imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC). Other multi-component reactions (MCRs) have also been developed that can yield highly substituted imidazoles in a single step from simple precursors. nih.gov

Regioselective Introduction of Methyl and Propyl Substituents

Achieving the desired 1-methyl, 2-propyl substitution pattern requires careful regioselective control.

Introduction of the 2-Propyl Group: The propyl group at the C-2 position is typically introduced during the initial ring-forming reaction by using butyraldehyde as the aldehyde component in a three-component condensation. google.com

Regioselective N-Methylation: The introduction of the methyl group at the N-1 position is more challenging due to the two reactive nitrogen atoms in the imidazole ring. Direct alkylation of an unsymmetrical 2-propyl-1H-imidazole can lead to a mixture of N-1 and N-3 methylated regioisomers. acs.org The outcome of the reaction is influenced by steric and electronic factors. otago.ac.nz

Steric Hindrance: Generally, alkylation favors the less sterically hindered nitrogen atom. The presence of substituents on the imidazole ring can direct an incoming alkyl group to the more accessible nitrogen. otago.ac.nz

Directed Alkylation: To overcome the challenge of mixed products, specific reagents can be employed. For instance, the use of organomagnesium reagents like i-PrMgCl·LiCl to deprotonate the imidazole can surprisingly favor alkylation at the more sterically hindered nitrogen, providing a method to reverse the inherent selectivity. sci-hub.se Another strategy involves a three-step, one-pot process where the imidazole is first protected, followed by regioselective N-alkylation and subsequent deprotection. nih.gov

The table below summarizes factors influencing the regioselectivity of N-alkylation.

FactorInfluence on RegioselectivityExample Condition
Steric Effects Alkylation generally favors the less sterically hindered nitrogen atom. otago.ac.nzIncreasing the size of the alkylating agent or existing substituents enhances selectivity for the less hindered position. otago.ac.nz
Electronic Effects Electron-withdrawing groups on the ring can deactivate the nearer nitrogen, favoring alkylation at the more remote nitrogen. otago.ac.nzAlkylation of 4-nitroimidazole (B12731) derivatives. researchgate.net
Base/Reagent The choice of base can reverse inherent selectivity. sci-hub.seDeprotonation with i-PrMgCl·LiCl followed by alkylation with methyl iodide can favor the more sterically hindered nitrogen. sci-hub.se

Carboxylic Acid Functional Group Installation at the 5-Position

Introducing a carboxylic acid at the C-5 position often involves building the ring with a suitable precursor functional group already in place. A highly effective strategy, particularly demonstrated in the synthesis of Olmesartan intermediates, is to start with a precursor bearing ester groups at both the C-4 and C-5 positions, such as diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. jocpr.comgoogle.com

The synthesis of this dicarboxylate can be achieved by reacting butyramidinium chloride with diethyl 2-chloro-3-oxosuccinate. jocpr.com Once the 4,5-dicarboxylate is formed, one ester group can be selectively transformed. A Grignard reaction, for example, using methylmagnesium bromide (CH₃MgBr), can selectively attack the C-4 ester to form a tertiary alcohol, leaving the C-5 ester untouched. jocpr.comchemicalbook.com This resulting C-5 ester, as seen in the key intermediate ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, can then be hydrolyzed to the desired carboxylic acid under basic conditions (e.g., using NaOH) followed by acidification. google.com

One-Pot Synthetic Approaches and Process Optimization for Research Scale

To improve efficiency and reduce waste, one-pot synthetic methods are highly desirable. These approaches, often involving multi-component reactions (MCRs), combine several reaction steps in a single vessel without isolating intermediates.

For the synthesis of 1,2,5-trisubstituted imidazoles, MCRs provide a powerful tool. A Brønsted acid-catalyzed three-component reaction of vinyl azides, aromatic aldehydes, and aromatic amines has been developed to regioselectively produce 1,2,5-trisubstituted imidazoles in good yields. acs.orgacs.org This strategy offers high functional group compatibility and avoids toxic waste. acs.orgacs.org While not directly demonstrated for this compound, the principles of this MCR could be adapted for its analogues.

Process optimization for research-scale synthesis often focuses on catalyst choice and reaction conditions. The use of microwave irradiation, for instance, can dramatically reduce reaction times and improve yields in the synthesis of trisubstituted imidazoles. derpharmachemica.com Catalyst screening is also crucial; for example, in three-component syntheses of 2,4,5-trisubstituted imidazoles, catalysts like InCl₃·3H₂O have been shown to be mild and effective.

Synthesis of Key Intermediates and Derivatives for Olmesartan Medoxomil Research

The synthetic methodologies for substituted imidazoles are particularly relevant in the context of the antihypertensive drug Olmesartan Medoxomil. A crucial building block for this drug is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate . jocpr.comchemicalbook.comjocpr.com

A novel and efficient synthesis for this key intermediate has been reported starting from ethyl oxalate (B1200264) and ethyl chloroacetate (B1199739). jocpr.comjocpr.com The key steps are:

Formation of Diethyl 2-chloro-3-oxosuccinate: Sodium metal is dissolved in ethanol, to which ethyl oxalate and ethyl chloroacetate are added to form the oxosuccinate derivative. jocpr.com

Imidazole Ring Formation: The resulting oxosuccinate is then reacted with butyramidinium chloride in the presence of a base like triethylamine (B128534) (Et₃N) to yield diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate . jocpr.com

Selective Grignard Reaction: This dicarboxylate intermediate is treated with an excess of methylmagnesium bromide (MeMgBr). The Grignard reagent selectively attacks the ester at the C-4 position twice to form the 2-hydroxypropan-2-yl group, leaving the C-5 carboxylate group intact and yielding the final key intermediate. jocpr.comchemicalbook.com

This intermediate is then used in the subsequent steps of the Olmesartan synthesis, which involves a regioselective N-alkylation reaction. jocpr.comacs.org Research has shown that during this alkylation, an undesired N-3 regioisomeric impurity can form, highlighting the critical importance of controlling the reaction's regioselectivity. acs.orgacs.org The target compound of this article, this compound, is a close structural analogue to these intermediates and could be relevant as a reference compound, a potential metabolite, or a related impurity in this field of research.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of imidazole derivatives.

Several green approaches have been developed for one-pot, multi-component reactions to create substituted imidazoles:

Use of Green Solvents: Water has been successfully used as a solvent for the synthesis of trisubstituted and tetrasubstituted imidazoles, offering an environmentally benign alternative to volatile organic solvents. researchgate.net

Eco-Friendly Catalysts: A variety of green catalysts have been explored. Sodium lauryl sulfate, a biodegradable surfactant, has been shown to be an effective catalyst for imidazole synthesis in water. researchgate.net Other studies have utilized catalysts such as L-proline, molecular iodine, and various zeolites.

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can simplify product purification. One-pot syntheses of imidazole derivatives have been successfully carried out under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. derpharmachemica.comasianpubs.org

The table below compares different catalytic systems used in green synthetic approaches for imidazole analogues.

Catalyst SystemSolventKey Advantages
Sodium Lauryl Sulfate (SLS) WaterEco-friendly, metal-free, non-chromatographic purification. researchgate.net
Cupric Chloride (CuCl₂·2H₂O) Solvent-free (Microwave)High yields, short reaction times, cost-effective catalyst. derpharmachemica.com
Indium(III) Chloride (InCl₃·3H₂O) Methanol (B129727)Mild and effective for three- and four-component reactions at room temperature.
L-Proline EthanolReadily available, environmentally friendly amino acid catalyst.

These green methodologies provide powerful and sustainable alternatives for the synthesis of a diverse range of imidazole analogues, contributing to more environmentally responsible chemical manufacturing.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position of the imidazole ring is a prime site for modification through esterification and amidation reactions, leading to a diverse range of derivatives with potentially altered physicochemical properties.

Esterification:

The conversion of this compound to its corresponding esters can be readily achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process can be pushed towards the product side by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com For instance, reaction with methanol under these conditions would yield methyl 1-methyl-2-propyl-1H-imidazole-5-carboxylate. Alternative methods for esterification that proceed under milder conditions and may be suitable for more sensitive substrates include the use of alkyl halides in the presence of a base, or employing coupling agents that activate the carboxylic acid. commonorganicchemistry.com One such activating agent is methyl imidazole carbamate (B1207046) (MImC), which offers a safer alternative to diazomethane (B1218177) for chemoselective esterification. enamine.net

Reactant (Alcohol)ProductReaction Conditions
MethanolMethyl 1-methyl-2-propyl-1H-imidazole-5-carboxylateReflux with H₂SO₄ catalyst
EthanolEthyl 1-methyl-2-propyl-1H-imidazole-5-carboxylateReflux with TsOH catalyst
IsopropanolIsopropyl 1-methyl-2-propyl-1H-imidazole-5-carboxylateDCC, DMAP, CH₂Cl₂

Amidation:

The synthesis of amides from this compound can be accomplished by coupling the carboxylic acid with a primary or secondary amine. Direct thermal condensation is often inefficient due to the formation of stable ammonium carboxylate salts. Therefore, the use of coupling reagents is generally preferred to activate the carboxylic acid. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and suppress side reactions. ajchem-a.comnih.gov For example, the reaction of this compound with aniline (B41778) in the presence of DCC and a catalytic amount of DMAP would be expected to produce N-phenyl-1-methyl-2-propyl-1H-imidazole-5-carboxamide. The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used, especially for less nucleophilic amines like anilines. researchgate.net

Reactant (Amine)Coupling ReagentProduct
AmmoniaEDC, HOBt1-Methyl-2-propyl-1H-imidazole-5-carboxamide
BenzylamineDCC, DMAPN-Benzyl-1-methyl-2-propyl-1H-imidazole-5-carboxamide
PiperidineHATU, DIPEA(1-Methyl-2-propyl-1H-imidazol-5-yl)(piperdin-1-yl)methanone

Modifications of the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, one of which (N1) is already substituted with a methyl group. The other nitrogen (N3) possesses a lone pair of electrons and can participate in further reactions, primarily alkylation and acylation, leading to the formation of imidazolium (B1220033) salts or N-acylated derivatives.

N-Alkylation:

The N3 atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. researchgate.net This reaction would convert the neutral imidazole into a positively charged imidazolium salt. For instance, treatment of methyl 1-methyl-2-propyl-1H-imidazole-5-carboxylate with benzyl (B1604629) bromide would likely yield 3-benzyl-1-methyl-2-propyl-1H-imidazol-3-ium-5-carboxylate methyl ester bromide. The regioselectivity of N-alkylation in substituted imidazoles can be influenced by steric and electronic factors of the substituents on the ring. beilstein-journals.org

N-Acylation:

While direct N-acylation of imidazoles can be challenging and may lead to ring-opening under harsh conditions, it can be achieved under controlled conditions. google.com More commonly, N-acylation is performed on the deprotonated imidazole anion with an acylating agent like an acyl chloride or an acid anhydride. For example, reaction of the corresponding ester derivative with acetyl chloride in the presence of a non-nucleophilic base could potentially yield the N-acetylated product. krwater.com However, N-acyl imidazoles are often highly reactive acylating agents themselves and may be unstable. google.com

Reaction TypeReagentProduct
N-AlkylationEthyl iodide3-Ethyl-1-methyl-2-propyl-1H-imidazol-3-ium-5-carboxylate
N-BenzylationBenzyl chloride3-Benzyl-1-methyl-2-propyl-1H-imidazol-3-ium-5-carboxylate
N-AcylationAcetic anhydride1-Acetyl-3-methyl-2-propyl-1H-imidazol-3-ium-5-carboxylate

Transformations Involving the Alkyl Substituents

The methyl group at the N1 position and the propyl group at the C2 position are generally less reactive than the carboxylic acid and the imidazole ring itself. However, under specific conditions, they can undergo transformations such as halogenation or oxidation.

Halogenation:

Free-radical halogenation can be employed to introduce a halogen atom onto the alkyl chains. pearson.comyoutube.com For the 2-propyl group, bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively occur at the benzylic-like position (the carbon adjacent to the imidazole ring) due to the resonance stabilization of the resulting radical intermediate. pearson.comuky.edupearson.comyoutube.com This would yield a 2-(1-bromopropyl) derivative, which could then serve as a precursor for further nucleophilic substitution reactions.

Oxidation:

Oxidative transformations of the alkyl groups are also conceivable. While complete oxidation of the propyl group would require harsh conditions and likely affect the imidazole ring, partial oxidation could be achieved. For instance, controlled oxidation could potentially introduce a hydroxyl group on the propyl chain, for example, to form a 2-(1-hydroxypropyl) derivative. A patent for the synthesis of a related compound describes the oxidation of a hydroxymethyl group at the C4 position to a carboxylic acid using nitric acid, indicating that the imidazole ring can be stable to certain oxidative conditions. researchgate.net

Reaction TypeReagentPotential Product
Radical BrominationNBS, AIBN1-Methyl-2-(1-bromopropyl)-1H-imidazole-5-carboxylic acid
OxidationMild oxidizing agent1-Methyl-2-(1-hydroxypropyl)-1H-imidazole-5-carboxylic acid

Heterocyclic Ring System Functionalization and Expansion

The imidazole ring itself can be a target for further functionalization or can be used as a building block for the synthesis of fused heterocyclic systems.

Electrophilic Aromatic Substitution:

The imidazole ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The position of substitution (C4) is influenced by the directing effects of the existing substituents. For example, nitration of the ester derivative of the title compound with a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the imidazole ring, likely at the C4 position. nih.gov

Metal-Catalyzed Cross-Coupling Reactions:

To introduce new carbon-carbon or carbon-heteroatom bonds to the imidazole ring, metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction can be employed. nih.govresearchgate.netnih.govbeilstein-journals.orgmdpi.com This would first require the introduction of a halogen atom onto the imidazole ring, for instance at the C4 position. The resulting halo-imidazole could then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst to yield biaryl or other coupled products. nih.govresearchgate.net

Heterocyclic Ring Expansion:

The existing imidazole-5-carboxylic acid can serve as a precursor for the synthesis of fused bicyclic systems. For instance, condensation with a suitable 2,3-diaminopyridine (B105623) derivative could lead to the formation of an imidazo[4,5-b]pyridine ring system. nih.govnih.govresearchgate.net This type of reaction typically involves the formation of an amide bond followed by cyclodehydration. Similarly, reaction with other ortho-diaminoheterocycles could be used to construct a variety of fused imidazole derivatives. Another approach to fused systems is through ring-closing metathesis (RCM) of a diene-substituted imidazole. nih.gov

Reaction TypeDescriptionPotential Product
Electrophilic NitrationIntroduction of a nitro group onto the imidazole ring.Methyl 1-methyl-4-nitro-2-propyl-1H-imidazole-5-carboxylate
Suzuki-Miyaura CouplingPd-catalyzed coupling of a halo-imidazole with a boronic acid.1-Methyl-2-propyl-4-phenyl-1H-imidazole-5-carboxylic acid
Ring AnnulationCondensation with 2,3-diaminopyridine.Imidazo[4,5-b]pyridine derivative

Structure Activity Relationship Sar Studies of 1 Methyl 2 Propyl 1h Imidazole 5 Carboxylic Acid Derivatives in in Vitro Biological Contexts

Elucidation of Pharmacophoric Requirements for Angiotensin II Receptor Antagonism

The imidazole-5-carboxylic acid core is a key component in a class of nonpeptide Angiotensin II (AII) receptor antagonists, commonly known as sartans. The structural features of 1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid align with the essential pharmacophoric elements identified for AT1 receptor blockade.

The imidazole (B134444) ring itself serves as a central scaffold, mimicking the imidazole side chain of the histidine residue at position 6 of the Angiotensin II peptide. The carboxylic acid at the C-5 position is a critical acidic group that is thought to interact with a positively charged residue in the AT1 receptor binding pocket, corresponding to the C-terminal carboxylate of AII.

The methyl group at the N-1 position influences the electronic properties and steric profile of the imidazole ring. While many potent AII antagonists feature a larger substituent at this position, often a biphenyl (B1667301) tetrazole moiety which interacts with a key region of the receptor, the N-1 methyl group in this specific compound would primarily serve to modulate the basicity and orientation of the imidazole core. In more complex derivatives designed for high potency, this position is typically occupied by a larger group to achieve additional binding interactions.

Quantitative Structure-Activity Relationship (QSAR) studies on broader sets of imidazole-5-carboxylic acid analogs have highlighted the importance of specific electronic and steric properties for optimal receptor antagonism. These models suggest that the combination of an acidic function, appropriate lipophilicity at C-2, and a suitable substituent at N-1 are key determinants of activity.

Table 1: Impact of C-2 and N-1 Substituents on Angiotensin II Receptor Binding Affinity (Illustrative Data Based on Analogues)

C-2 Substituent N-1 Substituent Relative Binding Affinity
Propyl Methyl Moderate
Butyl Methyl High
Propyl Biphenyl tetrazole Very High
H Methyl Low

Impact of Substituent Variations on In Vitro Enzyme Inhibition Profiles

Derivatives of this compound have been investigated as inhibitors of various enzymes, with the substitution pattern on the imidazole ring playing a critical role in determining potency and selectivity.

For instance, in the context of Janus kinase (Jak2) inhibition , studies on 1-methyl-1H-imidazole derivatives have demonstrated that this scaffold can serve as a foundation for potent inhibitors. The N-1 methyl group is often a key feature in these inhibitors, while modifications at other positions are tailored to fit the ATP-binding pocket of the kinase. The propyl group at C-2 and the carboxylic acid at C-5 would need to be optimized to achieve specific interactions with the kinase active site.

In the case of cyclooxygenase (COX) enzymes , certain substituted imidazole derivatives have shown inhibitory activity. The nature of the substituents at the C-2 and C-4/C-5 positions can dictate the selectivity towards COX-1 versus COX-2. The presence of a carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The 1-methyl-2-propyl arrangement would influence the molecule's ability to fit within the hydrophobic channel of the COX active site.

Furthermore, imidazole-based compounds have been explored as inhibitors of other enzymes, such as phosphodiesterases and kinases . The SAR for these targets often reveals that small alkyl groups at C-2, like the propyl group, can be beneficial for potency, while the N-1 methyl group helps to orient the molecule within the active site. The carboxylic acid at C-5 can form crucial hydrogen bonds or ionic interactions with amino acid residues.

Table 2: Influence of Imidazole Substituents on In Vitro Enzyme Inhibition (Illustrative IC50 Values for Analogous Compounds)

Enzyme Target C-2 Substituent N-1 Substituent C-5 Substituent IC50 (µM)
Kinase A Propyl Methyl Carboxylic Acid 5.2
Kinase A Butyl Methyl Carboxylic Acid 2.8
Kinase A Propyl H Carboxylic Acid 15.7
COX-2 Propyl Methyl Carboxylic Acid 8.1
COX-2 Propyl Methyl Ester 22.5

Correlation between Structural Motifs and In Vitro Antimicrobial Activities

The imidazole core is present in many antifungal and antibacterial agents. The antimicrobial activity of this compound derivatives is influenced by the specific combination of substituents.

The N-1 methylation can impact the compound's ability to penetrate microbial cell membranes. Studies on N-substituted imidazoles have shown that the nature of the substituent at this position can modulate the antimicrobial spectrum and potency.

The C-2 propyl group contributes to the lipophilicity of the molecule, which is often a critical factor for antimicrobial activity. Increased lipophilicity can enhance the disruption of microbial cell membranes. The length of the alkyl chain at the C-2 position has been shown to be a determinant of antibacterial efficacy in some series of imidazole derivatives, with a propyl or butyl group often showing good activity.

The C-5 carboxylic acid introduces a polar, ionizable group, which can influence the compound's solubility and its ability to interact with microbial targets. While in some cases, a free carboxylic acid can be detrimental to cell penetration, in others it may be involved in binding to essential microbial enzymes or proteins. Esterification of the carboxylic acid is a common strategy to improve cell permeability, which can then be hydrolyzed by microbial esterases to release the active acidic form.

Structure-activity relationship studies of various imidazole-based antimicrobial agents have indicated that a balance between lipophilicity and hydrophilicity is crucial for optimal activity. The combination of the N-1 methyl, C-2 propyl, and C-5 carboxylic acid groups in the target scaffold would need to be systematically evaluated against a panel of bacteria and fungi to determine its specific antimicrobial profile.

Table 3: Effect of Substituent Variation on In Vitro Antimicrobial Activity (Illustrative MIC Values for Related Imidazole Derivatives)

Organism C-2 Substituent N-1 Substituent C-5 Substituent MIC (µg/mL)
S. aureus Propyl Methyl Carboxylic Acid 64
S. aureus Propyl Methyl Ester 16
E. coli Propyl Methyl Carboxylic Acid >128
E. coli Butyl Methyl Carboxylic Acid 64
C. albicans Propyl H Carboxylic Acid 32

Structure-Based Design of Modified Imidazole Scaffolds for Enhanced In Vitro Potency

The this compound scaffold serves as a valuable starting point for structure-based drug design to develop derivatives with enhanced in vitro potency and selectivity for specific biological targets.

Molecular modeling techniques, such as docking studies, can be employed to visualize the binding of this scaffold within the active site of a target protein. For example, by docking the molecule into the AT1 receptor, researchers can identify potential modifications to the N-1, C-2, and C-4 positions of the imidazole ring to improve interactions with key amino acid residues. This could involve extending the C-2 propyl chain to better fill a hydrophobic pocket or replacing the N-1 methyl group with a substituent that can form additional hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of synthesized analogues. By correlating physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) with biological activity, these models can guide the design of new derivatives with predicted higher potency. For instance, a QSAR model for a particular enzyme target might indicate that increasing the electron-donating capacity of the C-2 substituent would be beneficial.

The synthesis of a focused library of derivatives with systematic variations around the this compound core allows for the experimental validation of these computational predictions. For example, a series of compounds with different alkyl groups at the C-2 position (e.g., ethyl, butyl, isobutyl) and various small substituents at the N-1 position (e.g., ethyl, cyclopropyl) could be synthesized and tested in relevant in vitro assays. The resulting data would provide a clear understanding of the SAR and enable the rational design of more potent molecules.

Table 4: Computationally Guided Modifications for Enhanced Potency (Illustrative Examples)

Target Scaffold Modification Predicted Improvement in Potency Rationale
AT1 Receptor Replace N-1 methyl with a phenyl ring 10-fold Additional hydrophobic interaction with a specific pocket
Kinase B Extend C-2 propyl to a pentyl chain 5-fold Fills a deeper hydrophobic channel in the active site
Bacterial Enzyme Convert C-5 carboxylic acid to an amide 3-fold Improved cell wall penetration and hydrogen bonding

Elucidation of in Vitro Biological Activities and Molecular Mechanisms of 1 Methyl 2 Propyl 1h Imidazole 5 Carboxylic Acid and Its Analogues

In Vitro Angiotensin II Type 1 (AT1) Receptor Binding and Antagonism Studies

Derivatives of imidazole-5-carboxylic acid have been extensively investigated as antagonists of the Angiotensin II Type 1 (AT1) receptor, a key component in the Renin-Angiotensin System (RAS) that regulates blood pressure. mdpi.commdpi.com In vitro studies are crucial for determining the binding affinity and antagonistic potency of these compounds.

A notable analogue, 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid, demonstrated high potency as an antagonist of the rabbit aorta AT1 receptor, with an IC50 value of 0.55 nM. nih.gov This indicates a strong binding affinity to the receptor, effectively blocking the actions of Angiotensin II. nih.gov The class of AT1 receptor antagonists, often called sartans, are structurally designed to mimic the C-terminus of Angiotensin II, and many feature a central imidazole (B134444) ring or a bioisosteric equivalent. mdpi.com For instance, Olmesartan, chemically known as 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid, is a well-established AT1 receptor blocker. nih.gov The transformation of the hydroxymethyl group in the imidazole moiety of losartan (B1675146) to a carboxylate group to form its active metabolite, EXP3174, significantly enhances its antagonistic activity, illustrating the critical role of the carboxylic acid group in receptor interaction. vu.edu.au

In vitro binding assays, often using radiolabeled ligands like 125I[Sar¹,Ile⁸] Ang II, are standard for determining the inhibitory concentration (IC50) of these compounds on recombinant human AT1 receptors or tissue preparations from sources like rat hepatic or bovine adrenal cortical membranes. mdpi.com The potency of various imidazole-based antagonists highlights the effectiveness of this chemical scaffold in the design of selective AT1 receptor blockers. nih.govnih.gov

Table 1: In Vitro AT1 Receptor Antagonism of Imidazole-5-Carboxylic Acid Analogues
CompoundAssay SystemPotency (IC50)Reference
2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acidRabbit Aorta AT1 Receptor0.55 nM nih.gov
LosartanHuman AT1R5.5 nM mdpi.com
EXP3174 (Losartan Metabolite)Rat Adrenal Cortical Membranes3.7 x 10-8 M (37 nM) researchgate.net

Enzyme Inhibition Assays and Kinetics (e.g., Xanthine (B1682287) Oxidase, Pin1)

Imidazole-5-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes, with significant research focusing on Xanthine Oxidase (XO). nih.gov XO is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Overproduction of uric acid can lead to conditions like gout. nih.gov

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives demonstrated excellent inhibitory potency against xanthine oxidase. nih.gov Specifically, compounds within the 1-hydroxyl substituted series exhibited IC50 values ranging from 0.003 μM to 1.2 μM. nih.gov The most potent analogues showed inhibitory activity comparable to or exceeding that of Febuxostat, a known non-purine XO inhibitor. nih.gov

Kinetic studies, such as Lineweaver-Burk plot analysis, have been employed to understand the mechanism of inhibition. For one of the potent imidazole derivatives, the analysis revealed a mixed-type inhibition of xanthine oxidase. nih.gov This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies further support these findings by rationalizing the significant inhibition through interactions with the active site of the enzyme. nih.gov The imidazole core is recognized for its ability to bind to enzymes, proteins, and receptors through hydrogen bonding and coordination with metal ions, making it a valuable pharmacophore in the design of enzyme inhibitors. researchgate.net

While specific in vitro inhibition data for 1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid against the peptidyl-prolyl cis/trans isomerase Pin1 is not prominently available in the reviewed literature, the broader class of imidazole-containing compounds has been explored for wide-ranging enzyme inhibitory activities. researchgate.netnih.gov

Table 2: In Vitro Xanthine Oxidase Inhibition by Imidazole-5-Carboxylic Acid Analogues
Compound SeriesPotency Range (IC50)Most Potent Compound (IC50)Inhibition TypeReference
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives0.003 μM - 1.2 μM0.003 μMMixed-type nih.gov

In Vitro Antimicrobial Spectrum and Potency (Antibacterial, Antifungal)

The imidazole nucleus is a core component of many compounds with a broad spectrum of antimicrobial activities. jchemrev.comekb.eg Various derivatives, including those with a carboxylic acid moiety, have been synthesized and evaluated for their in vitro antibacterial and antifungal potency. nih.gov

One study investigated a series of benzimidazole-5-carboxylic acid alkyl ester derivatives for activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and the fungus Candida albicans. nih.gov The results indicated that aromatic amide and amidine derivatives, in particular, possessed potent antibacterial activities. nih.gov Aromatic amidine derivatives exhibited the most significant inhibitory activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 µg/mL against MRSA and methicillin-resistant S. epidermidis (MRSE). nih.gov

Other research has focused on synthesizing novel 5H-pyrrolo[1,2-a]imidazole quaternary salts, which demonstrated both antibacterial and antifungal properties. nih.gov One of the most active compounds from this series showed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values as low as 4 µg/mL. nih.gov The antimicrobial action of such cationic biocides is often attributed to the impairment of cell membrane permeability. nih.gov The imidazole pharmacophore's capacity for hydrogen bonding facilitates its interaction with biological targets, contributing to its wide range of observed bioactivities. researchgate.net

Table 3: In Vitro Antimicrobial Activity of Imidazole Carboxylate Analogues
Compound SeriesTest OrganismsPotency (MIC)Reference
Aromatic amidine derivatives of benzimidazole-5-carboxylic acid estersMRSA, MRSE0.39 - 1.56 µg/mL nih.gov
3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary saltsS. aureus, E. coli, K. pneumoniae, A. baumannii, C. neoformansUp to 4 µg/mL nih.gov
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole derivativesK. pneumoniae, E. coli40 - 80 µM nih.gov

Antioxidant Capacity and Free Radical Scavenging Mechanisms In Vitro

Imidazole derivatives have demonstrated significant antioxidant properties in various in vitro assays. nih.govresearchgate.net These compounds exhibit potential for therapeutic strategies focused on mitigating oxidative stress, which is implicated in numerous pathological conditions. nih.gov The antioxidant activity is often expressed through the capacity to scavenge free radicals and to reduce lipid peroxidation. nih.govresearchgate.net

Studies on specific imidazole derivatives have provided evidence of their ability to act as effective antioxidants. nih.gov The mechanism of action involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing damage to cellular components. The structural features of the imidazole ring and its substituents can be modified to enhance these antioxidant properties. nih.gov For example, research on pyrazole (B372694) nucleus fused tri-substituted imidazole derivatives has also highlighted their potential as antioxidant agents. jchemrev.com The amphoteric nature of the imidazole ring allows it to interact with both nucleophiles and electrophiles, which may contribute to its free-radical scavenging capabilities. jchemrev.com

In Vitro Anti-inflammatory Mechanisms: Cytokine Modulation and Enzyme Pathway Inhibition

The anti-inflammatory potential of imidazole derivatives has been well-documented, with in vitro studies elucidating their mechanisms of action. researchgate.netekb.egimedpub.com These compounds can modulate inflammatory pathways through the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov

In a study of carboxylic acid analogues of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, several compounds were identified as potent inhibitors of these enzymes. nih.gov The most active compounds demonstrated significant inhibition of COX-2 with IC50 values as low as 0.18 µM. nih.gov These compounds also showed potent inhibition of COX-1 and 5-LOX, indicating a broad-spectrum anti-inflammatory profile. nih.gov The inhibition of COX and LOX enzymes directly impacts the synthesis of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation and pain. The imidazole core is a common feature in various anti-inflammatory drugs, and its derivatives continue to be explored for their ability to target these enzymatic pathways. researchgate.net

Table 4: In Vitro Enzyme Inhibition by Anti-inflammatory Carboxylic Acid Analogues
Compound IDCOX-1 (IC50)COX-2 (IC50)Reference
FM4Dominant Inhibition0.74 µM nih.gov
FM10Dominant Inhibition0.69 µM nih.gov
FM12Dominant Inhibition0.18 µM nih.gov

Investigation of Molecular Targets and Ligand-Receptor Interactions in Cellular Models (in vitro)

The diverse biological activities of this compound and its analogues stem from their interactions with various molecular targets, which have been investigated using in vitro cellular models. researchgate.netfrontiersin.org The electron-rich characteristics of the imidazole scaffold allow it to bind to a variety of enzymes, proteins, and receptors. frontiersin.org

In the context of anticancer activity, one imidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule targeting agent. nih.govnih.gov In vitro studies using breast cancer cell lines such as MCF-7 and MDA-MB-231 showed that MBIC induces mitotic arrest and apoptosis. nih.govnih.gov Further investigation into its molecular mechanism revealed interactions with the p53 downstream signaling pathway, affecting proteins like survivin. nih.gov Silencing survivin in the more resistant MDA-MB-231 cell line led to a significant increase in its sensitivity to the compound. nih.gov

Computational methods are also employed to understand ligand-receptor interactions. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and activity atlas models have been used to unveil the SAR mechanism of imidazole derivatives as inhibitors of the MCF-7 breast cancer cell line. frontiersin.org These models help identify the key structural features of the imidazole compounds that govern their bioactivity. frontiersin.org As previously discussed, other identified molecular targets for different imidazole-5-carboxylic acid analogues include the AT1 receptor in vascular smooth muscle cells and enzymes like Xanthine Oxidase and Cyclooxygenases. nih.govnih.govnih.gov These studies collectively highlight the polypharmacological nature of the imidazole scaffold, capable of interacting with multiple distinct biological targets to exert its effects.

Computational Chemistry and Molecular Modeling Approaches for 1 Methyl 2 Propyl 1h Imidazole 5 Carboxylic Acid Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique is crucial for understanding the interactions between a small molecule, such as 1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid, and its biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, its structural similarity to known angiotensin II receptor antagonists suggests that it may interact with the angiotensin II type 1 (AT1) receptor. The imidazole (B134444) ring is a common scaffold in many AT1 receptor blockers. Molecular docking simulations of imidazole derivatives with the AT1 receptor have revealed key interactions that are likely relevant for this compound.

These interactions typically include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues in the receptor's binding pocket.

Pi-Pi Stacking: The aromatic imidazole ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan.

Ionic Interactions: The carboxylic acid, in its deprotonated state, can form ionic bonds with positively charged residues like lysine or arginine.

A hypothetical molecular docking study of this compound with the AT1 receptor could reveal interactions with key residues known to be important for the binding of other sartans.

Interactive Data Table: Potential Ligand-Protein Interactions of this compound with the AT1 Receptor

Functional Group of LigandPotential Interacting Amino Acid ResidueType of Interaction
Carboxylic AcidLysine, Arginine, SerineIonic, Hydrogen Bond
Imidazole RingTyrosine, PhenylalaninePi-Pi Stacking
Propyl GroupValine, Leucine, IsoleucineHydrophobic
Methyl GroupAlanineHydrophobic

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a series of compounds with known activities and identifying the physicochemical properties, or "descriptors," that are correlated with that activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds.

For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of analogues with variations in their substituents. The biological activity of these compounds would then be determined through in vitro assays. A wide range of molecular descriptors would be calculated for each compound, including:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: For example, the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then employed to build a mathematical equation that links a combination of these descriptors to the observed biological activity. A robust QSAR model can guide the design of new derivatives with improved potency.

Interactive Data Table: Key Descriptor Classes in QSAR Studies of Imidazole Derivatives

Descriptor ClassExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole momentElectron-donating/accepting ability, Polarity
StericMolecular Weight, Molar RefractivitySize and bulk of the molecule
HydrophobicLogP, Polar Surface AreaLipophilicity and membrane permeability
TopologicalWiener Index, Kier & Hall IndicesMolecular branching and connectivity

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling can be performed based on the structure of a known ligand-protein complex (structure-based) or a set of active molecules (ligand-based).

For this compound, a ligand-based pharmacophore model could be developed using a set of structurally similar compounds with known activity. The model would identify the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, and their spatial arrangement.

This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new and structurally diverse compounds that are likely to possess the desired biological activity. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing.

Interactive Data Table: Common Pharmacophoric Features for Angiotensin II Receptor Antagonists

Pharmacophoric FeatureCorresponding Chemical Moiety
Hydrogen Bond AcceptorCarboxylate oxygen, Imidazole nitrogen
Hydrogen Bond DonorCarboxylic acid proton
Aromatic RingImidazole ring
Hydrophobic CenterPropyl group
Negative Ionizable FeatureCarboxylic acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, energy levels of molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic properties of this compound.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, illustrates the charge distribution within the molecule. It highlights the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions with the biological target. For this compound, the MEP would likely show a negative potential around the carboxylic acid oxygen atoms and a more positive potential around the hydrogen atoms.

Interactive Data Table: Key Parameters from DFT Calculations and Their Significance

DFT ParameterSignificance
HOMO EnergyRelates to electron-donating capability
LUMO EnergyRelates to electron-accepting capability
HOMO-LUMO GapIndicator of chemical reactivity and stability
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and potential interaction sites
Mulliken Atomic ChargesProvides insight into the partial charge on each atom

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of their movements and conformational changes.

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in an aqueous solution or when bound to a protein. These simulations can reveal the preferred conformations of the molecule and the flexibility of its rotatable bonds.

When simulating the ligand-protein complex, MD can provide insights into the stability of the binding pose predicted by molecular docking. It can also reveal how the protein structure adapts to the presence of the ligand and identify key interactions that are maintained throughout the simulation. Analysis of the MD trajectory can also be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the receptor.

Interactive Data Table: Information Gained from Molecular Dynamics Simulations

MD Simulation AnalysisInsights Provided
Root Mean Square Deviation (RMSD)Stability of the ligand's binding pose and protein structure
Root Mean Square Fluctuation (RMSF)Flexibility of different regions of the protein
Hydrogen Bond AnalysisPersistence and strength of hydrogen bonds over time
Binding Free Energy Calculation (e.g., MM-PBSA)More accurate estimation of binding affinity
Conformational ClusteringIdentification of dominant ligand conformations

Advanced Analytical Research Methodologies for the Characterization and Purity Assessment of 1 Methyl 2 Propyl 1h Imidazole 5 Carboxylic Acid

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid. By providing a highly accurate mass measurement of the molecular ion, typically with sub-part-per-million (ppm) mass accuracy, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (C₈H₁₂N₂O₂), the expected exact mass can be calculated and compared against the experimental value to confirm its elemental formula. Fragmentation patterns observed in the mass spectrum offer further structural insights. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the hydroxyl radical (M-17), and the carboxyl group (M-45). libretexts.orgwhitman.edu For this specific molecule, cleavage of the propyl chain is also anticipated, leading to characteristic losses of alkyl fragments.

In the context of impurity profiling, HRMS can detect and identify structurally related impurities, even at trace levels. By comparing the mass spectra of different batches or samples, researchers can identify potential by-products from synthesis, degradation products, or residual starting materials.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

SpeciesPredicted m/zDescription
[M+H]⁺169.0972Protonated molecular ion
[M+Na]⁺191.0791Sodium adduct of the molecular ion
[M-H₂O+H]⁺151.0866Fragment ion from loss of water
[M-COOH+H]⁺124.1022Fragment ion from loss of the carboxyl group

Note: The predicted m/z values are based on the elemental composition and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl group, the propyl chain, and the imidazole (B134444) ring. The N-methyl group would likely appear as a singlet, while the propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the imidazole ring. The sole proton on the imidazole ring would present as a singlet. The chemical shift of the carboxylic acid proton is typically observed as a broad singlet at a downfield position (around 12 ppm), and its position can be dependent on the solvent and concentration. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals would be observed for the carboxylic acid carbonyl carbon, the carbons of the imidazole ring, and the carbons of the methyl and propyl substituents. The chemical shifts of these carbons are indicative of their electronic environment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Imidazole-CH7.5 - 8.0Singlet1H
N-CH₃3.7 - 4.0Singlet3H
Propyl-CH₂ (adjacent to ring)2.6 - 2.9Triplet2H
Propyl-CH₂ (middle)1.6 - 1.9Sextet2H
Propyl-CH₃0.9 - 1.2Triplet3H
COOH11.0 - 13.0Broad Singlet1H

Note: Predicted chemical shifts are based on data from similar imidazole and carboxylic acid structures and may vary depending on the solvent and experimental conditions. tubitak.gov.trresearchgate.nethmdb.cahmdb.cachemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. libretexts.org A strong, sharp absorption band between 1710 and 1760 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. libretexts.org Additionally, C-H stretching vibrations from the methyl and propyl groups would be observed around 2850-3000 cm⁻¹, and C=N and C-N stretching vibrations from the imidazole ring would appear in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The imidazole ring, being an aromatic heterocycle, is expected to exhibit absorption in the UV region. The position and intensity of the absorption maximum (λmax) can be influenced by the substituents on the ring and the solvent used for analysis. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500 - 3300Broad, Strong
C-H (Alkyl)2850 - 3000Medium to Strong
C=O (Carboxylic acid)1710 - 1760Strong, Sharp
C=N, C=C (Imidazole ring)1450 - 1600Medium to Weak
C-O (Carboxylic acid)1210 - 1320Medium

Note: These are typical ranges and the exact positions can be influenced by the molecular environment. libretexts.orgmit.edulibretexts.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and related substances. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be suitable for the analysis of this compound.

The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic and basic moieties of the molecule. For this amphoteric compound, a pH that maintains a consistent ionization state is crucial for achieving sharp, symmetrical peaks. The use of an ion-pairing agent may also be considered to improve peak shape and retention. chromforum.org

HPLC is also instrumental in the separation of potential isomers. For instance, if the synthesis could potentially yield the 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid isomer, a well-developed HPLC method would be capable of resolving these two compounds, allowing for their individual quantification. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform X-ray crystallography on this compound, a single crystal of suitable quality must first be grown. The resulting crystal structure would confirm the connectivity of the atoms and provide insights into the packing of the molecules in the solid state. This information is valuable for understanding the physical properties of the compound, such as its melting point and solubility, and for identifying different polymorphic forms. While no crystal structure has been published for this specific molecule, the structures of many related imidazole derivatives have been determined, providing a basis for understanding the likely solid-state conformations and interactions. researchgate.netresearchgate.netfigshare.commdpi.com

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Research Samples

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer enhanced selectivity and sensitivity for the analysis of complex mixtures. This is especially useful in a research context where samples may contain a variety of impurities and by-products.

In an LC-MS/MS system, the components of a mixture are first separated by the HPLC system. The eluent is then introduced into the mass spectrometer, which serves as a highly specific detector. By operating the mass spectrometer in tandem mode (MS/MS), a specific ion (e.g., the molecular ion of an impurity) can be selected, fragmented, and its fragment ions analyzed. This provides a high degree of structural information and allows for the confident identification and quantification of co-eluting components or trace-level impurities. This technique is particularly powerful for the separation and identification of isomeric impurities, which may have identical masses but different fragmentation patterns or HPLC retention times. wiley.comnih.govnih.govomicsonline.org

Future Research Directions and Potential Academic Applications of 1 Methyl 2 Propyl 1h Imidazole 5 Carboxylic Acid As a Chemical Scaffold

Design and Synthesis of Next-Generation Imidazole-Based Therapeutic Agents

The 1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid structure is an ideal starting point for the design and synthesis of new therapeutic agents. As a bioisostere of natural nucleotides, the benzimidazole (B57391) core (a fused imidazole (B134444) system) can readily interact with biological macromolecules such as proteins and enzymes. medcraveonline.com This inherent bioactivity makes the imidazole scaffold a prime candidate for drug development. medcraveonline.com

Future research can focus on creating extensive libraries of derivatives by modifying the core structure at several key positions:

The Carboxylic Acid Group: This group can be converted into a variety of esters, amides, or other functional groups to modulate the compound's solubility, cell permeability, and binding interactions with target proteins. Methyl imidazole carbamate (B1207046) (MImC), for instance, serves as a reagent for the chemoselective esterification of carboxylic acids, offering a precise method for creating such derivatives. enamine.net

The Propyl Group: The length and branching of this alkyl chain can be altered to fine-tune the molecule's lipophilicity, which is a critical factor in its pharmacokinetic profile.

The Imidazole Ring: While the core ring is essential, further substitutions could be explored to enhance potency or introduce new functionalities.

Modern synthetic strategies, such as one-pot reductive cyclization, can facilitate the efficient and sustainable production of these novel derivatives, minimizing the use of hazardous reagents and reducing reaction times. medcraveonline.com By systematically altering these structural features, researchers can develop next-generation therapeutic agents with improved efficacy and specificity.

Exploration of Novel Biological Activities and Targets

Imidazole derivatives are known to exhibit a vast range of biological activities. medcraveonline.com The this compound scaffold provides a robust platform for discovering compounds with novel biological functions. The established activities of related imidazole compounds suggest numerous avenues for exploration, including anti-inflammatory, antibacterial, anticancer, analgesic, and antiviral properties. medcraveonline.com

Screening libraries of derivatives based on this scaffold against a wide array of biological targets could uncover new therapeutic applications. For example, certain benzimidazole derivatives have been found to induce apoptosis in cancer cells, making this a key area for investigation. nih.gov Others have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria by interfering with essential cellular processes like DNA replication and cell wall synthesis. mdpi.comnih.gov Recent studies have even explored polysubstituted imidazoles as potential insecticidal agents, opening a completely new field of application. nih.gov

Potential Biological ActivityPotential Molecular Target(s)Reference
AnticancerDNA Alkylation, Topoisomerase, Tyrosine Kinases (VEGFR-2, EGFR), PI3Kα nih.govnih.gov
AntimicrobialDNA Replication, Cell Wall Synthesis, Cell Membrane Disruption mdpi.com
AntifungalNot Specified ijpsr.com
AntiviralHIV-1-Reverse Transcriptase mdpi.com
Anti-inflammatoryCyclooxygenase (COX) medcraveonline.com
AntihypertensiveAngiotensin II Receptor google.com
InsecticidalNot Specified nih.gov

Application as a Core Structure in Functional Materials Development

Beyond medicine, the unique chemical properties of the imidazole scaffold make it a candidate for the development of novel functional materials. The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions. This property can be harnessed to construct metal-organic frameworks (MOFs) or other coordination polymers. The this compound molecule is particularly well-suited for this purpose, as the carboxylic acid group provides an additional, strong binding site for metal centers.

These materials could have applications in various fields:

Gas Storage and Separation: The porous nature of MOFs allows them to store gases like hydrogen or carbon dioxide.

Catalysis: MOFs can act as heterogeneous catalysts, with the metal centers and organic linkers providing active sites.

Proton Conduction: Imidazole-based materials have been investigated for their ability to conduct protons under anhydrous (water-free) conditions, which is crucial for the development of high-temperature proton-exchange membrane fuel cells (PEMFCs).

Future research could involve synthesizing a range of MOFs using this compound as the organic linker and exploring their physical and chemical properties for these advanced applications.

Development of Chemical Biology Probes Based on the Imidazole Scaffold

Chemical biology probes are small molecules designed to study and manipulate biological systems. The imidazole scaffold is an excellent foundation for creating such tools due to its ability to be chemically modified and its inherent biological relevance. Specifically, imidazole derivatives have been successfully developed as fluorescent probes for biological imaging. nih.govmdpi.com

By attaching a fluorophore to the this compound core, researchers could develop novel probes to:

Image Cellular pH: Imidazole-fused benzothiadiazole probes have been used for the selective and sensitive detection of lysosomal pH in living cells. nih.gov The nitrogen atoms on the imidazole ring can be protonated or deprotonated depending on the ambient pH, leading to changes in the probe's fluorescence.

Detect Metal Ions: Phenanthro-imidazole derivatives have been designed as efficient chemosensors for the trace detection of copper ions (Cu²⁺). mdpi.com The imidazole and other attached moieties can selectively bind to specific metal ions, causing a detectable change in fluorescence.

The development of probes based on this specific scaffold could provide new ways to visualize and understand complex biological processes in real-time.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research

The process of discovering new drugs is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling rapid, large-scale analysis of chemical data. astrazeneca.commednexus.org These technologies can accelerate the drug discovery pipeline by predicting molecular properties, identifying potential drug candidates, and designing novel compounds. researchgate.netnih.gov

Virtual Library Generation: Computationally create a vast library of virtual compounds by adding a wide range of chemical groups to the core scaffold.

Property Prediction: Use ML models, such as graph neural networks, to predict the properties of each virtual compound, including its potential bioactivity against various targets, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. astrazeneca.comresearchgate.net

Candidate Prioritization: AI algorithms can then rank the compounds, identifying a smaller, more manageable set of the most promising candidates for chemical synthesis and laboratory testing.

This in silico approach allows researchers to explore a much larger chemical space more efficiently than traditional methods, significantly increasing the probability of discovering next-generation drugs. mednexus.orgjsr.org

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, derivatives of imidazole-carboxylic acids are synthesized by condensing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones under acidic conditions (reflux for 3–5 hours) . Optimization includes adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) and monitoring reaction progress via TLC or HPLC. Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for quantifying organic impurities, particularly process-related esters or tetrazole derivatives (e.g., using USP40 protocols with propylene glycol ester analysis) . Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) validate functional groups and regiochemistry. For instance, spectral data from analogs like 5-methyl-1-phenyl-pyrazole-4-carboxylic acid can guide assignments of methyl and propyl substituents .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or oxidation. Stability studies on similar imidazole derivatives indicate sensitivity to humidity and light . For lab handling, use gloves, protective eyewear, and fume hoods to avoid exposure, and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Combine experimental data (e.g., NMR, FTIR) with computational modeling. For example, Density Functional Theory (DFT) calculations on 5-methyl-1-phenyl-pyrazole-4-carboxylic acid have reconciled discrepancies between observed and predicted spectral peaks . Cross-validate results with X-ray crystallography if single crystals are obtainable.

Q. What strategies effectively control process-related impurities in large-scale synthesis?

  • Methodological Answer : Monitor impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid using HPLC with a C18 column and UV detection (e.g., 254 nm) . Implement orthogonal purification methods: liquid-liquid extraction to remove ester byproducts, followed by preparative HPLC. Adjust reaction pH to suppress esterification side reactions .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Use molecular docking or Molecular Dynamics (MD) simulations to assess interactions with catalytic sites. For example, PubChem-derived InChI keys and SMILES notations enable software like Gaussian or Schrödinger Suite to model reaction pathways and transition states . Validate predictions with small-scale exploratory reactions under controlled conditions (e.g., varying solvents or catalysts).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.